Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt
Description
Its structure features a tert-butyl (1,1-dimethylethyl) group attached to the nitrogen atom of the dithiocarbamate moiety (R1R2N–CS2<sup>−</sup>Na<sup>+</sup>), where R1 = tert-butyl and R2 = H. This compound belongs to the dithiocarbamate class, known for applications in agrochemicals, polymer vulcanization, and metal chelation .
Properties
IUPAC Name |
sodium;N-tert-butylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na/c1-5(2,3)6-4(7)8;/h1-3H3,(H2,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMEZPPRUIAKG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)[S-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882878-69-5 | |
| Record name | sodium tert-butylcarbamodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt can be synthesized through the reaction of tert-butylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)_3CNH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{(CH}_3\text{)_3CNC(S)SNa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium tert-butylcarbamodithioate involves the use of large-scale reactors where tert-butylamine and carbon disulfide are mixed under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or other electrophilic compounds.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Alkylated dithiocarbamates or other substituted derivatives.
Scientific Research Applications
Based on the search results, information regarding the applications of "Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt" is not available. However, the search results do provide information on the related compound Sodium dimethyldithiocarbamate (SDMC) , which is a salt of dimethyldithiocarbamic acid .
Here's what the search results say about the applications of Sodium dimethyldithiocarbamate:
Applications of Sodium Dimethyldithiocarbamate (SDMC)
- Agricultural Uses SDMC has been used as a pesticide, insecticide, fungicide, miticide, and microbicide in agriculture . It is also used as a fungicide on melons .
- Rubber Industry It serves as a vulcanization accelerator in the production of synthetic and natural rubbers like butadiene rubber and latex . Cyanamid's line of rubber vulcanization accelerators includes N-cyclohexyl benzothiazole-2-sulfenamide in flaked form, which improves the automatic compounding of rubber .
- Industrial Applications SDMC is used as a disinfectant, corrosion inhibitor, coagulant, and chelating agent in various industrial applications . It can also be used as a biocide in paper sizing, adhesives, and cutting fluids . Additionally, it functions as a heavy metal precipitant to remove metals from wastewater streams .
- Water Treatment SDMC is used as a biocide, fungicide, and algicide in water treatment processes .
- Food Industry It is used as an indirect food additive as a component of adhesives and as an accelerator for food-contact rubber articles intended for repeated use . It also acts as an antimicrobial agent in cane-sugar and beet-sugar mills and as a slimicide in food-contact paper/paperboard .
- Other Used as a preservative composition that inhibits the growth of bacteria . Also used as a reagent in laboratory experiments and chemical analysis due to its water-soluble nature and stable properties .
Safety and Mitigation
- There have been reported incidents associated with exposure to end-use products containing SDDC (Sodium Dimethyldithiocarbamate) and/or KDDC (Potassium Dimethyldithiocarbamate), with most incidents related to irritation and/or an allergic-type reaction . The most common symptoms reported for cases of dermal exposure were skin irritation/burning, rash, itching, skin discoloration/redness, and blistering. The most common symptoms reported for cases of inhalation exposure were respiratory irritation/burning .
Mechanism of Action
The mechanism of action of sodium tert-butylcarbamodithioate involves its ability to interact with metal ions and form stable complexes. This chelation process can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to these metal ions, sodium tert-butylcarbamodithioate can disrupt the normal function of the enzymes and exert its effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis : Dithiocarbamates are typically synthesized by reacting amines with carbon disulfide and sodium hydroxide. For example, Metham sodium is produced from methylamine .
- Stability Studies : Tert-butyl derivatives may exhibit slower degradation rates due to steric hindrance, reducing acute environmental release compared to linear-chain analogs .
- Data Gaps: Limited toxicity and ecotoxicity data exist for the tert-butyl variant, necessitating further study to assess its environmental and health risks.
Biological Activity
Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt, commonly known as sodium dimethyldithiocarbamate (CAS Number: 128-04-1), is a compound with notable biological activities. This article explores its chemical properties, biological effects, and applications based on diverse research findings.
- Molecular Formula : C₃H₆NNaS₂
- Molecular Weight : 143.206 g/mol
- Density : 1.17 g/cm³
- Melting Point : 120-122 °C (decomposes)
- Boiling Point : 130 °C
- Flash Point : 32 °C
These properties indicate that sodium dimethyldithiocarbamate is a stable compound under standard conditions, making it suitable for various applications in biochemistry and agriculture.
Antimicrobial Properties
Sodium dimethyldithiocarbamate exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacteria and fungi. For instance:
- Bacterial Activity : In a study assessing the antimicrobial properties of dithiocarbamate derivatives, sodium dimethyldithiocarbamate showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Fungal Activity : The compound also exhibited antifungal activity against species like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for certain derivatives .
The biological activity of carbamodithioic acid derivatives is primarily attributed to their ability to interact with cellular processes. The mechanism includes:
- Inhibition of Enzymatic Activity : Dithiocarbamates can inhibit enzymes involved in critical metabolic pathways in microorganisms.
- Disruption of Cell Membrane Integrity : The compounds may disrupt the integrity of microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study synthesized various dithiocarbamate derivatives and evaluated their antimicrobial activities using the microdilution broth method. Sodium dimethyldithiocarbamate was among the most effective compounds tested, particularly against E. coli and C. albicans . -
Toxicological Assessment :
Research conducted on the toxicological profile of sodium dimethyldithiocarbamate revealed potential health risks associated with high concentrations. However, at lower concentrations, it was found to be relatively safe for agricultural applications . -
Synergistic Effects in Formulations :
In detergent formulations, sodium dimethyldithiocarbamate has been shown to enhance the biocidal activity when combined with other bactericides. This synergistic effect allows for lower concentrations of active ingredients while maintaining efficacy .
Applications
The biological activities of sodium dimethyldithiocarbamate make it valuable in several fields:
- Agriculture : Used as a fungicide and bactericide in crop protection.
- Pharmaceuticals : Potential use in developing antimicrobial agents.
- Industrial Cleaning Products : Incorporated into formulations for enhanced microbial control.
Q & A
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and NIOSH-approved respirators to prevent dermal/ocular exposure and inhalation of MITC vapors .
- Ventilation : Conduct experiments in fume hoods with >100 ft/min airflow.
- Spill Management : Neutralize spills with 10% sodium hypochlorite (bleach) to oxidize dithiocarbamate residues .
Advanced Question: How do conflicting toxicity profiles from in vitro and in vivo studies inform risk assessment?
Q. Methodological Answer :
- In Vitro Data : HepG2 cell assays show mitochondrial toxicity (IC₅₀ = 50 µM), but in vivo rodent studies report no hepatotoxicity at equivalent doses, likely due to metabolic detoxification pathways .
- Mechanistic Studies : Use transcriptomics to identify oxidative stress markers (e.g., Nrf2 activation) in exposed models. Discrepancies highlight species-specific metabolic differences .
Advanced Question: What regulatory considerations prioritize research on this compound?
Methodological Answer :
The U.S. EPA classifies it as a "high-priority" chemical due to widespread agricultural use and potential groundwater contamination. Research priorities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
